molecular formula C13H13ClN2O3 B12925945 Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12925945
M. Wt: 280.70 g/mol
InChI Key: RKTQTSDECQGOQZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like ethanol or water . The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and more efficient catalysts to increase yield and reduce production costs. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group instead of the ester group affects its reactivity and solubility.

    1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate: Lacks the chloro group, which influences its chemical behavior.

Uniqueness

Ethyl 4-chloro-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

ethyl 4-chloro-1-(2-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-13(17)12-9(14)8-16(15-12)10-6-4-5-7-11(10)18-2/h4-8H,3H2,1-2H3

InChI Key

RKTQTSDECQGOQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=CC=CC=C2OC

Origin of Product

United States

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